2-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
2-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and an amide group substituted with a butyl chain and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone (dioxido) group in the tetrahydrothiophene ring confers electron-withdrawing properties, while the bromine atom enhances electrophilic reactivity.
Properties
IUPAC Name |
2-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-2-3-9-17(12-8-10-21(19,20)11-12)15(18)13-6-4-5-7-14(13)16/h4-7,12H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEAWHNPJZSVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
- 2-Bromo Group (Target Compound) : The bromine atom acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Its steric bulk may influence regioselectivity in further derivatization.
- 2-Fluoro Group (Analog in ) : Fluorine, being smaller and less polarizable than bromine, offers milder electron-withdrawing effects but enhances metabolic stability in bioactive molecules .
- 3-Amino Group (Analog in ): The amino group is electron-donating, enabling electrophilic substitution and serving as a directing group in metal-catalyzed C–H functionalization reactions .
Variations in Amide Substituents
Sulfone (1,1-Dioxidotetrahydrothiophen-3-yl) Group
This group is conserved across analogs and contributes to:
- Electron-withdrawing effects , polarizing the amide bond for reactivity.
- Hydrogen-bond acceptor capacity via sulfone oxygen atoms, influencing solubility and crystal packing .
Comparative Data Table
Physicochemical Properties
- Lipophilicity : The butyl chain in the target compound increases logP compared to benzyl/methoxybenzyl analogs, favoring blood-brain barrier penetration.
- Solubility : Sulfone-containing analogs exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas aromatic substituents (e.g., benzyl) reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
